4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Overview
Description
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C19H29NO7 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.19440226 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Research on Related Chemical Structures and Reactions
Oxalate Compounds in Chemical Synthesis
Oxalate compounds, such as dimethyl oxalate, are frequently used in transesterification reactions, demonstrating their utility in synthesizing various ester compounds. For instance, transesterification of dimethyl oxalate with phenol over TS-1 catalysts has shown promising results in producing methyphenyl oxalate and diphenyl oxalate, highlighting the versatility of oxalate compounds in esterification processes and their potential applications in material science and organic synthesis (Ma et al., 2003).
Morpholine Derivatives in Organic Synthesis
Morpholine derivatives are integral in various organic synthesis processes, including asymmetric synthesis and catalysis. A study on the stereocontrolled synthesis of morpholine derivatives provides insights into their applications in creating chiral compounds, which are essential in developing pharmaceuticals and agrochemicals (Vinković & Sunjic, 1997).
Photocatalytic Degradation Studies
Research on photocatalytic degradation, such as the complete oxidation of organic compounds in water by photoassisted Fenton reactions, demonstrates the potential of using advanced oxidation processes for environmental remediation. These studies reveal the capability of certain chemical reactions to mineralize complex organic compounds to simpler, non-toxic forms, suggesting applications in water treatment and pollution control (Pignatello & Sun, 1995).
Fluorogenic Labeling for Analytical Applications
The development of fluorogenic labeling reagents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, for high-performance liquid chromatography (HPLC) highlights the use of advanced chemical compounds in analytical chemistry. These reagents enable the selective and sensitive detection of biologically important thiols, showcasing the potential of chemical compounds in enhancing analytical methodologies (Gatti et al., 1990).
Properties
IUPAC Name |
4-[4-(3-methoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.C2H2O4/c1-14-12-18(13-15(2)21-14)9-4-5-10-20-17-8-6-7-16(11-17)19-3;3-1(4)2(5)6/h6-8,11,14-15H,4-5,9-10,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSLKRWAPZOHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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